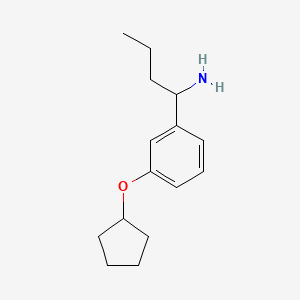

1-(3-Cyclopentyloxyphenyl)butylamine

Description

1-(3-Cyclopentyloxyphenyl)butylamine is a substituted butylamine derivative characterized by a cyclopentyloxy moiety attached to the phenyl ring at the para position relative to the butylamine chain. For example, butylamine dithiocarbamate sodium salt (Bu-dtcNa) is synthesized via reaction of butylamine with carbon disulfide under basic conditions . Such protocols highlight the reactivity of butylamine’s primary amine group, which is critical for forming bonds with aromatic or aliphatic substituents.

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-(3-cyclopentyloxyphenyl)butan-1-amine |

InChI |

InChI=1S/C15H23NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h5,7,10-11,13,15H,2-4,6,8-9,16H2,1H3 |

InChI Key |

WSYBKEWEAYCHGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentyloxyphenyl)butylamine typically involves the reaction of 3-cyclopentyloxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of phase-transfer catalysts can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyloxyphenyl)butylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-cyclopentyloxybenzaldehyde, while reduction can produce 1-(3-cyclopentyloxyphenyl)butanol.

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)butylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-Ethyl Butylamine (CAS 13360-63-9)

N-Ethyl butylamine features an ethyl group substituted on the nitrogen atom of butylamine. Unlike 1-(3-Cyclopentyloxyphenyl)butylamine, which has a bulky aryl-ether substituent, N-ethyl butylamine is a simpler aliphatic amine. This structural difference leads to distinct physicochemical properties:

Chloroanilines (e.g., 4-Chloroaniline, CAS 106-47-8)

Chloroanilines are aromatic amines with chlorine substituents. Unlike this compound, which has an alkoxy group, chloroanilines exhibit higher electronegativity at the aromatic ring, altering electronic properties:

- Acidity : The electron-withdrawing chlorine in 4-chloroaniline increases the acidity of the aromatic amine (pKa ~4.6) compared to the electron-donating cyclopentyloxy group in this compound, which likely lowers amine acidity .

- Stability : Chloroanilines are prone to oxidative degradation, while the cyclopentyloxy group may enhance steric protection against oxidation.

1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

This compound, described in , shares structural similarities with this compound, including a substituted aryl group and a branched alkylamine chain. Key differences include:

- Synthetic Complexity : The cyclobutyl group in this analog introduces greater synthetic challenges compared to the cyclopentyloxy moiety .

Functional Comparison: Reactivity and Stability

Acylation Reactivity

Butylamine derivatives exhibit varying acylation efficiencies. For instance, clavulanic acid (CLV) reacts with butylamine to form an amide bond, with 60% conversion within 15 minutes under physiological conditions . In contrast, sterically hindered analogs like this compound are expected to show slower reaction rates due to reduced nucleophilicity.

Degradation Pathways

CLV conjugated to butylamine degrades into unidentified byproducts, highlighting the instability of amine-β-lactam adducts . The cyclopentyloxy group in this compound may mitigate such degradation by sterically shielding the amine group.

Data Tables

Table 1: Structural and Functional Comparison of Butylamine Derivatives

Research Findings and Implications

- Pharmacological Potential: The aryl-ether structure of this compound suggests utility in drug design, leveraging its balance of reactivity and stability.

- Synthetic Challenges : Steric hindrance necessitates optimized reaction conditions for derivatives, as seen in Bu-dtcNa synthesis protocols .

- Environmental Impact : Chloroanilines’ toxicity contrasts with the likely lower environmental persistence of cyclopentyloxy-substituted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.